molecular formula C12H17NOS B14218632 4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole CAS No. 831225-18-4

4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole

Cat. No.: B14218632
CAS No.: 831225-18-4
M. Wt: 223.34 g/mol
InChI Key: BDVZZGIGUMXTCM-PTOFAABTSA-N
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Description

4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[25]octan-2-yl]-1,3-thiazole is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure high purity of the final product, which is crucial for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the thiazole ring .

Scientific Research Applications

4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can engage in π-π interactions, while the spirocyclic moiety provides steric hindrance, influencing the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole lies in its specific combination of a thiazole ring and a spirocyclic oxaspirooctane moiety. This combination imparts unique chemical reactivity and potential bioactivity, distinguishing it from other similar compounds .

Properties

CAS No.

831225-18-4

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

4-methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole

InChI

InChI=1S/C12H17NOS/c1-8-5-3-4-6-12(8)10(14-12)11-13-9(2)7-15-11/h7-8,10H,3-6H2,1-2H3/t8-,10-,12+/m0/s1

InChI Key

BDVZZGIGUMXTCM-PTOFAABTSA-N

Isomeric SMILES

C[C@H]1CCCC[C@]12[C@@H](O2)C3=NC(=CS3)C

Canonical SMILES

CC1CCCCC12C(O2)C3=NC(=CS3)C

Origin of Product

United States

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